An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine
An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-TIPS-N-Ac-Adenosine is a protected nucleoside analog of adenosine (B11128), a fundamental component of RNA. Its primary application is in the chemical synthesis of oligonucleotides, particularly RNA, where the strategic protection of reactive functional groups is paramount to achieving high-fidelity synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its role in the workflow of solid-phase RNA synthesis.
The structure of 3',5'-TIPS-N-Ac-Adenosine features two key modifications to the native adenosine molecule:
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N-acetylation (N-Ac): The exocyclic amine of the adenine (B156593) base is protected with an acetyl group. This prevents unwanted side reactions at this position during the phosphoramidite (B1245037) coupling steps of oligonucleotide synthesis.
These protecting groups render the molecule suitable for conversion into a phosphoramidite building block, which is then used in automated solid-phase RNA synthesis.
Chemical and Physical Properties
The key chemical and physical properties of 3',5'-TIPS-N-Ac-Adenosine are summarized below.
| Property | Value |
| Chemical Name | N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine |
| Synonyms | 3',5'-TIPS-N-Acetyl-adenosine, N6-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine |
| CAS Number | 828247-65-0 |
| Molecular Formula | C24H41N5O6Si2 |
| Molecular Weight | 551.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide. |
Quantitative Data
While specific, experimentally-derived spectral data for this exact compound is not widely published, the following tables present the expected quantitative data based on the known spectral properties of its constituent parts: N-acetyladenosine and the TIPS protecting group.
Predicted ¹H-NMR Spectral Data
The following table outlines the predicted chemical shifts for the protons of 3',5'-TIPS-N-Ac-Adenosine in a suitable deuterated solvent such as DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Adenine) | 8.6 - 8.8 | s |
| H-8 (Adenine) | 8.4 - 8.6 | s |
| H-1' (Ribose) | 5.9 - 6.1 | d |
| H-2' (Ribose) | 4.5 - 4.7 | t |
| H-3' (Ribose) | 4.2 - 4.4 | t |
| H-4' (Ribose) | 4.0 - 4.2 | m |
| H-5'a, H-5'b (Ribose) | 3.8 - 4.0 | m |
| -NH (Acetyl) | 10.5 - 10.7 | s (broad) |
| -CH₃ (Acetyl) | 2.2 - 2.4 | s |
| -CH (TIPS) | 1.0 - 1.2 | m |
| -CH₃ (TIPS) | 0.9 - 1.1 | d |
Predicted ¹³C-NMR Spectral Data
The predicted chemical shifts for the carbon atoms of 3',5'-TIPS-N-Ac-Adenosine are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Adenine) | 152 - 154 |
| C-4 (Adenine) | 149 - 151 |
| C-5 (Adenine) | 120 - 122 |
| C-6 (Adenine) | 151 - 153 |
| C-8 (Adenine) | 141 - 143 |
| C-1' (Ribose) | 88 - 90 |
| C-2' (Ribose) | 74 - 76 |
| C-3' (Ribose) | 70 - 72 |
| C-4' (Ribose) | 84 - 86 |
| C-5' (Ribose) | 61 - 63 |
| C=O (Acetyl) | 169 - 171 |
| -CH₃ (Acetyl) | 24 - 26 |
| -CH (TIPS) | 17 - 19 |
| -CH₃ (TIPS) | 12 - 14 |
Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion [M]+ | Expected at m/z 551.8 |
| Major Fragmentation Ions | Expected losses corresponding to: |
| - Isopropyl groups (m/z 43) | |
| - Acetyl group (m/z 43) | |
| - Ribose sugar fragments | |
| - N-acetyladenine base (m/z 177) |
Experimental Protocols
The synthesis of 3',5'-TIPS-N-Ac-Adenosine can be conceptualized as a two-step process starting from adenosine. The following is a plausible experimental protocol based on established methods for nucleoside protection.
Step 1: N-acetylation of Adenosine
This procedure is based on the general principle of selective N-acetylation of nucleosides.
Materials:
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Adenosine
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Acetic anhydride (B1165640)
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Pyridine (anhydrous)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) and methanol for elution
Procedure:
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Adenosine is dried by co-evaporation with anhydrous pyridine.
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The dried adenosine is suspended in anhydrous pyridine.
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The suspension is cooled to 0 °C in an ice bath.
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Acetic anhydride (typically 1.5-2.0 equivalents) is added dropwise with stirring.
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The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while being monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of cold water or methanol.
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The solvent is removed under reduced pressure.
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The resulting residue is purified by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to yield N-acetyladenosine.
Step 2: 3',5'-O-TIPS Protection of N-acetyladenosine
This step involves the silylation of the 3' and 5' hydroxyl groups.
Materials:
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N-acetyladenosine (from Step 1)
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1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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N-acetyladenosine is dried by co-evaporation with anhydrous pyridine.
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The dried N-acetyladenosine is dissolved in anhydrous pyridine.
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1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (approximately 1.1 equivalents) is added dropwise at 0 °C.
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The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
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Once the reaction is complete, it is quenched with water and the mixture is partitioned between DCM and saturated aqueous sodium bicarbonate solution.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is evaporated under reduced pressure.
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The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3',5'-TIPS-N-Ac-Adenosine as a solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 3',5'-TIPS-N-Ac-Adenosine from adenosine.
Caption: Synthesis of 3',5'-TIPS-N-Ac-Adenosine.
Role in Solid-Phase RNA Synthesis
3',5'-TIPS-N-Ac-Adenosine is a precursor to the corresponding phosphoramidite, which is a key building block in automated solid-phase RNA synthesis. The diagram below illustrates the cyclical process of incorporating such a protected nucleoside into a growing RNA chain.
Caption: Workflow of RNA synthesis using a protected nucleoside.
General Adenosine Signaling Pathway
While 3',5'-TIPS-N-Ac-Adenosine is a synthetic intermediate and not directly involved in biological signaling, its parent molecule, adenosine, is a crucial signaling nucleoside. The following diagram provides a simplified overview of adenosine receptor signaling, which is the context for the development of many adenosine analogs for therapeutic purposes.
Caption: Simplified adenosine receptor signaling pathway.
Conclusion
3',5'-TIPS-N-Ac-Adenosine is a critical, highly engineered molecule that enables the precise chemical synthesis of RNA oligonucleotides. Its dual protection strategy, employing an N-acetyl group for the nucleobase and a bulky TIPS group for the ribose hydroxyls, facilitates its use in the robust phosphoramidite chemistry workflow. This technical guide has provided a detailed overview of its properties, a plausible synthesis route, and its central role in the automated synthesis of RNA, a process fundamental to research and development in therapeutics, diagnostics, and synthetic biology.
